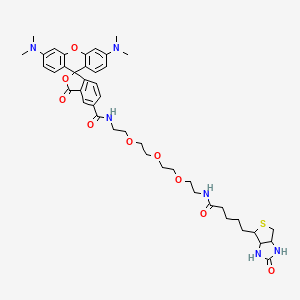

TAMRA-PEG3-biotin

Description

BenchChem offers high-quality TAMRA-PEG3-biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAMRA-PEG3-biotin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3',6'-bis(dimethylamino)-3-oxo-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H54N6O9S/c1-48(2)28-10-13-32-35(24-28)57-36-25-29(49(3)4)11-14-33(36)43(32)31-12-9-27(23-30(31)41(52)58-43)40(51)45-16-18-55-20-22-56-21-19-54-17-15-44-38(50)8-6-5-7-37-39-34(26-59-37)46-42(53)47-39/h9-14,23-25,34,37,39H,5-8,15-22,26H2,1-4H3,(H,44,50)(H,45,51)(H2,46,47,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYKRFATNNMLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H54N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Role of TAMRA-PEG3-Biotin in Modern Research: A Technical Guide

For Immediate Release

A multifaceted molecular tool, TAMRA-PEG3-biotin, is proving to be an invaluable asset in a wide range of research applications, from fundamental cellular biology to drug discovery. This comprehensive guide delves into the technical underpinnings of its utility, providing researchers, scientists, and drug development professionals with a detailed overview of its applications, experimental protocols, and the quantitative data supporting its use.

At its core, TAMRA-PEG3-biotin is a chemical probe meticulously designed with three key functional components: a tetramethylrhodamine (TAMRA) fluorophore, a polyethylene glycol (PEG) spacer, and a biotin moiety. This unique combination of features allows for the fluorescent labeling, detection, and affinity capture of target molecules, making it a versatile reagent in the laboratory. The TAMRA component provides a bright, orange-red fluorescence, enabling sensitive detection in various imaging and assay formats. The hydrophilic PEG3 linker enhances the molecule's solubility in aqueous solutions and provides a flexible spacer, minimizing steric hindrance and allowing for efficient interaction of the terminal biotin group with its binding partners. The biotin group exhibits an exceptionally high and specific affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This robust interaction is the foundation for numerous affinity-based purification and detection techniques.

Core Applications in Research

The unique tripartite structure of TAMRA-PEG3-biotin lends itself to a variety of sophisticated research applications:

-

Fluorescence Polarization (FP) Assays: In FP assays, the small, fluorescently-labeled TAMRA-PEG3-biotin rotates rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, such as a protein, the rotation of the complex slows significantly, leading to an increase in fluorescence polarization. This principle is widely used in competitive binding assays to screen for molecules that can displace the TAMRA-PEG3-biotin probe from a target protein, making it a powerful tool in high-throughput screening for drug candidates and for studying protein-ligand interactions.[1][2][3][4]

-

Affinity Capture and Purification: The high-affinity interaction between biotin and streptavidin is extensively exploited for the isolation and enrichment of target molecules.[5][6][7] TAMRA-PEG3-biotin can be used to label a protein of interest, which can then be captured using streptavidin-coated beads or surfaces. This technique, often coupled with mass spectrometry (Affinity Purification-Mass Spectrometry or AP-MS), is instrumental in identifying protein interaction partners and elucidating cellular signaling pathways.[5][6]

-

Cellular Imaging: The fluorescent TAMRA tag allows for the visualization of biotinylated molecules within cells.[8][9][10] By conjugating TAMRA-PEG3-biotin to a molecule of interest, researchers can track its localization and dynamics in living or fixed cells using fluorescence microscopy. The biotin component can also be used in conjunction with streptavidin-conjugated probes for signal amplification in various imaging techniques.[8][11]

-

Probe Development and Drug Delivery Research: The dual functionality of fluorescence and affinity tagging makes TAMRA-PEG3-biotin an ideal building block for the development of more complex molecular probes. In drug delivery research, it can be used to design targeted conjugates that can be tracked and isolated, aiding in the study of drug uptake, distribution, and target engagement.

Quantitative Data Summary

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | [12] |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | [13] |

| Dissociation Rate Constant (koff) | ~10⁻⁴ s⁻¹ | [14] |

Note: These values are for the general biotin-streptavidin interaction and may vary slightly for the TAMRA-PEG3-biotin conjugate due to the presence of the TAMRA and PEG moieties.

Key Experimental Protocols

Competitive Fluorescence Polarization Assay for Inhibitor Screening

This protocol outlines a general procedure for a competitive FP assay to identify inhibitors of a protein-ligand interaction.

Materials:

-

Target Protein

-

TAMRA-PEG3-biotin (Tracer)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Test Compounds (Potential Inhibitors)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of TAMRA-PEG3-biotin to determine the Kd and the optimal tracer concentration (typically at or below the Kd).

-

Assay Setup: In a 384-well plate, add the test compounds at various concentrations.

-

Add Target Protein and Tracer: Add the target protein at a concentration that gives a significant FP signal window, followed by the addition of TAMRA-PEG3-biotin at its predetermined optimal concentration.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization in the presence of a test compound indicates displacement of the TAMRA-PEG3-biotin tracer and suggests that the compound is an inhibitor of the protein-ligand interaction.

Affinity Purification of a Biotinylated Protein for Mass Spectrometry Analysis

This protocol describes the general workflow for enriching a protein of interest that has been labeled with TAMRA-PEG3-biotin for subsequent identification of interaction partners by mass spectrometry.

Materials:

-

Cell lysate containing the TAMRA-PEG3-biotin labeled protein of interest

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution Buffer (e.g., high concentration of free biotin, or denaturing solution)

-

Enzymes for on-bead digestion (e.g., Trypsin)

-

Reagents for mass spectrometry sample preparation

Methodology:

-

Incubation: Incubate the cell lysate with streptavidin-conjugated beads to allow the biotinylated protein to bind.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution/On-Bead Digestion:

-

Elution: Elute the bound protein from the beads using an elution buffer.

-

On-Bead Digestion: Alternatively, perform enzymatic digestion of the protein directly on the beads. This is a common method to reduce background from the streptavidin protein itself.[15]

-

-

Sample Preparation for Mass Spectrometry: Prepare the eluted proteins or digested peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Mass Spectrometry and Data Analysis: Analyze the sample by LC-MS/MS to identify the protein of interest and its co-purified interaction partners.

Conclusion

TAMRA-PEG3-biotin stands out as a powerful and versatile tool in the modern life sciences research landscape. Its unique combination of a bright fluorophore, a flexible spacer, and a high-affinity tag enables a wide array of applications, from high-throughput screening to detailed cellular imaging and proteomic studies. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers looking to harness the full potential of this valuable chemical probe in their own investigations. As research methodologies continue to evolve, the utility of well-designed molecular tools like TAMRA-PEG3-biotin will undoubtedly continue to expand, driving new discoveries and innovations.

References

- 1. Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined proximity labeling and affinity purification-mass spectrometry workflow for mapping and visualizing protein interaction networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]

- 7. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized labeling of membrane proteins for applications to super-resolution imaging in confined cellular environments using monomeric streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]

- 12. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 13. biosensingusa.com [biosensingusa.com]

- 14. benthamopen.com [benthamopen.com]

- 15. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TAMRA-PEG3-biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional molecule, TAMRA-PEG3-biotin, a versatile tool in modern molecular biology and drug discovery. It combines a bright fluorophore (TAMRA), a flexible and hydrophilic spacer (PEG3), and a high-affinity tag (biotin) to enable the detection, isolation, and analysis of biomolecules.

Core Structure and Chemical Properties

TAMRA-PEG3-biotin is a fluorescent biotinylation reagent specifically designed for bioconjugation. Its structure consists of three key functional moieties:

-

Tetramethylrhodamine (TAMRA): A bright, photostable orange-red fluorophore widely used in fluorescence microscopy, flow cytometry, and other detection methods.

-

Polyethylene Glycol (PEG3): A three-unit polyethylene glycol linker. This hydrophilic spacer enhances the aqueous solubility of the entire molecule and the biomolecules it conjugates to.[1][2] It also provides a flexible arm that reduces steric hindrance, improving the accessibility of the terminal biotin for binding to streptavidin.[3]

-

Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for affinity purification and immobilization.

The combination of these three parts in a single reagent allows for dual functionality: fluorescent detection and affinity-based capture of target molecules.[3]

Figure 1. Modular structure of TAMRA-PEG3-biotin.

Data Presentation: Chemical and Physical Properties

The quantitative properties of TAMRA-PEG3-biotin are summarized below for easy reference.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 3',6'-bis(dimethylamino)-3-oxo-N-(13-oxo-17-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide | [4] |

| CAS Number | 2279944-59-9 | [1][3][4] |

| Molecular Formula | C₄₃H₅₄N₆O₉S | [1][3][4] |

| Molecular Weight | ~831.00 g/mol | [1][4][5] |

| Exact Mass | 830.3700 u | [4] |

| Purity | ≥95% | [1][3] |

Table 2: Spectroscopic and Physical Properties

| Property | Value | Source(s) |

| Excitation Max (λex) | ~552 - 555 nm | [1][3] |

| Emission Max (λem) | ~578 - 580 nm | [1] |

| Appearance | (Varies by supplier) | N/A |

| Solubility | Soluble in DMSO, DMF | [3][5] |

| Storage Conditions | -20°C, protect from light and moisture | [1][3][4] |

Experimental Protocols and Applications

TAMRA-PEG3-biotin is primarily used as a reporter and capture tag in chemical proteomics and cell biology to identify the protein targets of small molecules or other probes.[6] The general workflow involves labeling a molecule of interest, introducing it to a biological system, and then using the dual tags for visualization and enrichment.

Figure 2. Workflow for target identification using a TAMRA-biotin probe.

Detailed Protocol: Target Pull-Down from Cell Lysate and In-Gel Visualization

This protocol outlines a common application: using a biotinylated and fluorescent probe to capture and visualize protein targets from a complex mixture like a cell lysate. This protocol assumes the user has already synthesized a probe by conjugating TAMRA-PEG3-biotin to their molecule of interest.

Materials:

-

Biotinylated Probe (Your TAMRA-PEG3-biotin-conjugated molecule)

-

Cell Lysate containing target proteins

-

Streptavidin Magnetic Beads (e.g., NEB #S1420 or similar)

-

Binding/Wash Buffer (e.g., PBS or Tris-based buffer with 0.05% Tween-20)[7]

-

Magnetic Separation Rack

-

SDS-PAGE reagents and equipment

-

Fluorescence Gel Imager with appropriate filters for TAMRA (Excitation ~550 nm, Emission ~580 nm)

Methodology:

Part A: Bead Preparation and Target Binding

-

Resuspend Beads: Vortex the stock tube of Streptavidin Magnetic Beads to fully resuspend them.

-

Aliquot Beads: Transfer the required volume of bead slurry to a fresh microfuge tube. The binding capacity is typically provided by the manufacturer (e.g., 30 µg of biotinylated antibody per 1 mg of beads).[7]

-

Equilibrate Beads: Place the tube on a magnetic rack to pellet the beads, then carefully remove the storage buffer. Add 500 µL of Binding/Wash Buffer, resuspend the beads, pellet again, and discard the supernatant. Repeat this wash step for a total of three equilibrations.[7]

-

Prepare Lysate: Clarify your cell lysate by centrifugation (e.g., 20,000 x g for 10 min at 4°C) to remove insoluble material.[8] Determine the protein concentration (e.g., via BCA assay).

-

Binding Reaction: In a new tube, combine the cell lysate (e.g., 500 µg of total protein) with your biotinylated probe to the desired final concentration.[5] Incubate for 1 hour at room temperature or 4°C with gentle end-over-end rotation to allow the probe to bind its target.[5]

-

Capture Probe-Target Complex: Add the lysate/probe mixture to the equilibrated streptavidin beads. Incubate for an additional 1-2 hours at 4°C with rotation to allow the biotin tag to bind to the streptavidin beads.[9]

Part B: Washing and Elution

-

Pellet and Wash: Place the tube on the magnetic rack to capture the beads. Discard the supernatant (this is the unbound fraction).

-

Wash Beads: Resuspend the beads in 1 mL of Binding/Wash Buffer. Rotate for 5 minutes at 4°C.[9] Pellet the beads and discard the supernatant. Repeat this wash step at least three times to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-60 µL of 2x SDS-PAGE Sample Buffer.[9] To elute the bound proteins, boil the sample at 95-100°C for 5-10 minutes.

Part C: In-Gel Fluorescence Analysis

-

Separate Proteins: Briefly centrifuge the tube and place it on the magnetic rack. Carefully collect the supernatant (eluate), which contains your target proteins.

-

SDS-PAGE: Load the eluate onto a polyacrylamide gel. Also, load a lane with a pre-stained protein ladder and a sample of the input lysate for comparison. Run the gel according to standard procedures.

-

Fluorescence Imaging: After electrophoresis, place the gel directly into a fluorescence gel imager.[6][10] Use an excitation source around 550 nm and an emission filter around 580 nm to visualize the TAMRA signal. Fluorescent bands will indicate the presence and molecular weight of the captured proteins.[11]

-

Downstream Analysis (Optional): After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins. The fluorescent band(s) of interest can then be excised for identification by mass spectrometry.

References

- 1. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. neb.com [neb.com]

- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.org [mdanderson.org]

- 10. researchgate.net [researchgate.net]

- 11. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

TAMRA-PEG3-Biotin: A Trifunctional Probe for Advanced Life Sciences Research

An In-depth Technical Guide on the Core Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and diverse applications of TAMRA-PEG3-biotin, a versatile trifunctional molecule designed for advanced biological research. By integrating a fluorescent reporter (TAMRA), a flexible spacer (PEG3), and a high-affinity tag (biotin), this probe enables a wide range of experimental techniques, from cellular imaging to protein interaction analysis.

Core Components and Mechanism of Action

TAMRA-PEG3-biotin is a chemical probe engineered with three distinct functional moieties, each contributing to its utility in biological assays. The synergistic action of these components allows for the detection, isolation, and visualization of target molecules.

-

Tetramethylrhodamine (TAMRA): A bright, orange-red fluorescent dye that serves as the reporter group.[1] Its robust photophysical properties make it ideal for various fluorescence-based detection methods.

-

Polyethylene Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. This linker enhances the solubility of the entire molecule, reduces steric hindrance, and provides flexibility, which improves the accessibility of the terminal biotin group to its binding partners.[1]

-

Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly specific affinity capture and detection applications.[1]

The fundamental mechanism of action relies on the dual functionality of fluorescence detection and affinity binding. The biotin moiety allows for the specific attachment of the probe to streptavidin-coated surfaces (e.g., beads, plates) or streptavidin-conjugated reporters. Simultaneously, the TAMRA fluorophore provides a means to visualize and quantify the location and abundance of the probe and its associated target.

Quantitative Data Summary

The key quantitative parameters of the components of TAMRA-PEG3-biotin are summarized in the table below for easy reference and comparison.

| Parameter | Value | Component | Reference |

| Excitation Maximum (λex) | ~555 nm | TAMRA | |

| Emission Maximum (λem) | ~580 nm | TAMRA | |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | Biotin-Streptavidin | |

| Spacer Arm Length | ~10.5 Å | PEG3 |

Key Applications and Experimental Protocols

The unique trifunctional nature of TAMRA-PEG3-biotin lends itself to a variety of applications in molecular and cell biology. Below are detailed protocols for some of the most common experimental workflows.

Affinity Capture and Pull-Down Assays

This technique is used to isolate and identify binding partners to a biotinylated "bait" molecule. The TAMRA fluorescence allows for the easy tracking and quantification of the bait molecule throughout the experiment.

Experimental Protocol: Streptavidin Pull-Down Assay

-

Biotinylation of Bait Molecule: Conjugate the molecule of interest (e.g., a protein, peptide, or small molecule) with an appropriate reactive form of TAMRA-PEG3-biotin.

-

Preparation of Cell Lysate: Prepare a cell lysate containing the putative binding partners ("prey").

-

Binding of Bait and Prey: Incubate the biotinylated bait molecule with the cell lysate to allow for the formation of bait-prey complexes.

-

Immobilization on Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to allow the biotinylated bait-prey complexes to bind to the beads.

-

Washing: Wash the beads several times with an appropriate buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing free biotin) or a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the interacting prey proteins.

Fluorescence Microscopy

The intrinsic fluorescence of TAMRA makes this probe suitable for visualizing the subcellular localization of a target molecule.

Experimental Protocol: Cellular Imaging

-

Cell Culture and Treatment: Culture cells on coverslips or in imaging dishes and treat with the TAMRA-PEG3-biotin-conjugated molecule of interest.

-

Fixation and Permeabilization (for intracellular targets): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100 or saponin) if the target is intracellular.

-

Staining: Incubate the cells with the TAMRA-PEG3-biotin conjugate.

-

Washing: Wash the cells to remove any unbound probe.

-

Counterstaining (Optional): Stain cellular compartments with other fluorescent dyes (e.g., DAPI for the nucleus) if desired.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Cy3 filter set).

Flow Cytometry

Flow cytometry can be used to quantify the binding of a TAMRA-PEG3-biotin-labeled ligand to cell surface receptors or to identify cell populations that have taken up the probe.

Experimental Protocol: Flow Cytometry Analysis

-

Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.

-

Staining: Incubate the cells with the TAMRA-PEG3-biotin-conjugated molecule of interest. For indirect staining, the cells can be first incubated with a biotinylated primary antibody, followed by a secondary incubation with streptavidin conjugated to a different fluorophore, while the TAMRA signal can be used for another parameter.

-

Washing: Wash the cells to remove unbound probe.

-

Data Acquisition: Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence in the appropriate channel (typically PE or a similar channel).

-

Data Analysis: Gate on the cell population of interest and quantify the fluorescence intensity to determine the level of binding or uptake.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the key applications of TAMRA-PEG3-biotin.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG3-biotin

This guide provides a comprehensive overview of the spectral properties of TAMRA-PEG3-biotin, a versatile fluorescent probe. It is intended for researchers, scientists, and drug development professionals utilizing this molecule in various applications, including fluorescence microscopy, flow cytometry, and streptavidin-based detection assays. This document details the probe's core spectral characteristics, provides methodologies for its spectral analysis, and outlines workflows for its practical application.

Core Spectral Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. When conjugated with a polyethylene glycol (PEG) spacer and a biotin molecule, it becomes a powerful tool for targeted fluorescent labeling. The PEG spacer enhances solubility and reduces steric hindrance, while the biotin moiety allows for high-affinity binding to avidin and streptavidin.

The spectral properties of TAMRA are influenced by its local environment, including pH and solvent polarity. It is crucial to consider these factors when designing experiments. TAMRA's fluorescence is known to be pH-sensitive, with optimal performance in neutral to slightly acidic conditions.[1]

Quantitative Spectral Data

The following table summarizes the key spectral properties of TAMRA-PEG3-biotin and its close analogs. These values are essential for setting up appropriate filters and laser lines for fluorescence-based experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~546 - 555 nm | The peak wavelength of light absorbed by the molecule to enter an excited state. |

| Emission Maximum (λem) | ~565 - 580 nm | The peak wavelength of light emitted as the molecule returns to its ground state.[2] |

| Molar Extinction Coeff. | ~92,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[3] |

| Quantum Yield (Φ) | ~0.1 - 0.3 | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. |

| Recommended Laser Lines | 532 nm, 543 nm, 561 nm | Common laser lines that provide efficient excitation of the TAMRA fluorophore. |

| Recommended Emission Filter | 580/30 nm bandpass | A standard filter that effectively captures the peak emission of TAMRA while minimizing bleed-through. |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the precise excitation and emission spectra of TAMRA-PEG3-biotin using a spectrofluorometer.

Instrumentation:

-

A spectrofluorometer equipped with a xenon arc lamp or a tunable laser source.

-

Grating-based monochromators for both excitation and emission pathways.

-

A sensitive detector, such as a photomultiplier tube (PMT).

-

Quartz cuvettes (1 cm path length).

Reagents:

-

TAMRA-PEG3-biotin stock solution (e.g., 1 mM in DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Other buffers as required by the specific experimental conditions (e.g., HEPES for pH stability).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of TAMRA-PEG3-biotin in the desired buffer (e.g., PBS). The final concentration should be in the low micromolar to nanomolar range to avoid inner filter effects. The absorbance of the solution at the excitation maximum should be less than 0.05.

-

Prepare a blank sample containing only the buffer.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better spectral resolution but lower signal intensity.

-

-

Excitation Spectrum Measurement:

-

Place the blank cuvette in the sample holder and record a blank scan to measure background signal.

-

Replace the blank with the TAMRA-PEG3-biotin sample cuvette.

-

Set the emission monochromator to a fixed wavelength where emission is expected (e.g., 580 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 570 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Keep the TAMRA-PEG3-biotin sample cuvette in the holder.

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength (e.g., 560 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra to correct for background fluorescence and Raman scattering from the solvent.

-

Identify the peak wavelengths for the excitation and emission maxima.

-

Protocol for Staining Biotinylated Targets with Fluorescent Streptavidin

This protocol describes a general workflow for using TAMRA-PEG3-biotin in conjunction with fluorescently labeled streptavidin to visualize biotinylated targets in cells.

Reagents:

-

Biotinylated primary antibody or other biotinylated probe.

-

Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-Alexa Fluor 488 for a two-color experiment with TAMRA).

-

Phosphate-Buffered Saline (PBS).

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

-

Permeabilization buffer (if targeting intracellular proteins, e.g., PBS with 0.1% Triton X-100).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

Procedure:

-

Cell Preparation:

-

Grow cells on coverslips or in a multi-well plate.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

-

-

Primary Staining (with Biotinylated Probe):

-

Dilute the biotinylated primary antibody or probe to the recommended concentration in blocking buffer.

-

Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Staining (with Fluorescent Streptavidin):

-

Dilute the fluorescently labeled streptavidin (e.g., TAMRA-streptavidin) in blocking buffer. A typical concentration is 1-5 µg/mL.

-

Incubate the cells with the diluted fluorescent streptavidin for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.

-

Visualizations

Streptavidin-Biotin Interaction Workflow

The high-affinity interaction between streptavidin and biotin is the fundamental principle behind the use of TAMRA-PEG3-biotin for targeted detection. The following diagram illustrates this workflow.

Caption: Workflow of streptavidin-biotin based detection.

Proximity Biotinylation Experimental Workflow

TAMRA-PEG3-biotin can be used in proximity biotinylation techniques (e.g., BioID) to visualize the localization of protein-protein interactions. In this method, a "bait" protein is fused to a biotin ligase (e.g., BirA*). This enzyme biotinylates nearby proteins, which can then be detected with fluorescently labeled streptavidin.

Caption: Proximity biotinylation workflow for visualizing protein interactions.

References

- 1. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]

- 2. Measurement of Fluorescence – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]

- 3. uv.es [uv.es]

The Pivotal Role of the PEG3 Linker in TAMRA-PEG3-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifunctional molecule, TAMRA-PEG3-biotin, is a powerful tool in modern life sciences research, merging the capabilities of fluorescent detection, high-affinity capture, and strategic molecular spacing. At its core, this reagent integrates the bright orange-red fluorescence of the TAMRA dye, the robust and highly specific binding of biotin to streptavidin, and a short, hydrophilic polyethylene glycol (PEG) linker. This guide delves into the critical role of the PEG3 linker, providing a technical overview of its functions, supported by quantitative data and detailed experimental protocols.

Deconstructing TAMRA-PEG3-Biotin: The Three Key Components

To appreciate the function of the PEG3 linker, it is essential to first understand the roles of the terminal functional groups it connects.

TAMRA (Tetramethylrhodamine): The Fluorescent Reporter

TAMRA is a well-characterized rhodamine-based fluorophore known for its bright signal and good photostability.[1] It is widely used for labeling peptides, proteins, and nucleic acids.[2] Its excitation and emission maxima in the orange-red spectrum make it compatible with common fluorescence microscopy and flow cytometry setups.[3][4]

Biotin: The High-Affinity Handle

Biotin, a B-vitamin, exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[5] This bond is rapid, highly specific, and stable against a wide range of pH, temperature, and denaturing agents.[5] This interaction is extensively exploited for a variety of applications, including affinity purification, immobilization, and detection.[6]

PEG3 Linker: The Strategic Spacer

The PEG3 linker is a short, monodisperse polyethylene glycol chain consisting of three ethylene glycol units. This linker covalently connects the TAMRA fluorophore to the biotin moiety, and its inclusion is not incidental but rather a strategic design choice to optimize the performance of the entire molecule.

The Multifaceted Role of the PEG3 Linker

The PEG3 linker imparts several critical advantages to the TAMRA-PEG3-biotin probe, enhancing its utility and performance in various biochemical applications. These benefits are primarily centered around improving solubility, minimizing steric hindrance, and reducing non-specific interactions.

Enhancement of Aqueous Solubility

Fluorophores like TAMRA can be hydrophobic, which may lead to aggregation and reduced solubility in aqueous buffers. The hydrophilic nature of the PEG linker helps to mitigate this by increasing the overall water solubility of the conjugate.[7][8] This is crucial for maintaining the functionality of the probe in biological systems and for preventing artifacts in experimental assays.

| Compound | logP Value | Implication |

| Indocyanine Green (ICG) | 1.81 ± 0.06 | More Lipophilic |

| ICG-PEG4 | 0.64 ± 0.06 | More Hydrophilic |

| ICG-PEG8 | -0.03 ± 0.02 | Most Hydrophilic |

| Table 1: Effect of PEGylation on the lipophilicity (logP) of a fluorescent dye. The addition of short PEG linkers significantly increases the hydrophilicity of the molecule. |

Reduction of Steric Hindrance

The biotin-streptavidin interaction occurs within a deep binding pocket on the streptavidin tetramer. If the biotin moiety is too close to a bulky molecule like TAMRA, steric hindrance can prevent or weaken its binding to streptavidin. The PEG3 linker provides a flexible spacer that physically separates the biotin from the TAMRA, allowing the biotin to access the binding pocket on streptavidin more freely.[1]

| Parameter | Value | Reference |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | [3][5] |

| Association Rate Constant (kon) of Biotin to Streptavidin | ~1.3 x 10⁷ M⁻¹s⁻¹ | [3] |

| Dissociation Rate Constant (koff) of Biotin from Streptavidin | ~0.05 s⁻¹ (initially, decreases over time) | [3] |

| Table 2: Kinetic parameters of the biotin-streptavidin interaction. The PEG3 linker helps to ensure these optimal binding kinetics are not compromised by steric hindrance from the TAMRA fluorophore. |

Minimization of Non-Specific Binding

In applications like cellular imaging or pull-down assays, non-specific binding of the probe to surfaces or other proteins can lead to high background signal and false-positive results. The hydrophilic and flexible nature of PEG linkers creates a hydration shell that can reduce non-specific hydrophobic and ionic interactions.[9] Studies have shown that surfaces modified with PEG exhibit significantly reduced non-specific protein adsorption.

| Condition | Relative Non-Specific Binding |

| Unmodified Hydrogel | 100% |

| PEG-modified Hydrogel | ~10% |

| Table 3: Representative data showing the reduction of non-specific protein binding on PEG-modified surfaces. This illustrates the expected effect of the PEG3 linker in reducing background signal. |

Experimental Protocols

The following are detailed methodologies for key experiments where TAMRA-PEG3-biotin can be utilized.

Streptavidin Pull-Down Assay

This protocol outlines the use of TAMRA-PEG3-biotin to label a protein of interest (POI) in a cell lysate and subsequently capture it using streptavidin-coated magnetic beads.

Materials:

-

TAMRA-PEG3-biotin conjugate of a molecule that binds to the POI (e.g., an antibody or a small molecule ligand)

-

Cell lysate containing the POI

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

-

Magnetic separation rack

Procedure:

-

Incubation of Lysate with Probe:

-

To 1 mg of total protein from the cell lysate, add the TAMRA-PEG3-biotin conjugated probe to a final concentration of 1-10 µM.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin magnetic beads by vortexing.

-

Transfer 50 µL of the bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.

-

Wash the beads three times with 500 µL of Binding/Wash Buffer.

-

-

Capture of Biotinylated Complex:

-

Add the lysate/probe mixture to the washed streptavidin beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add 50 µL of Elution Buffer to the beads and heat at 95°C for 5-10 minutes.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE, followed by in-gel fluorescence scanning to detect the TAMRA signal, and subsequently by Western blotting or mass spectrometry to identify the POI and its interacting partners.

-

Caption: Workflow for a streptavidin pull-down assay using a TAMRA-PEG3-biotin probe.

Cellular Imaging

This protocol describes the use of TAMRA-PEG3-biotin to visualize the localization of a target molecule on or within fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

TAMRA-PEG3-biotin conjugated to a primary antibody or other targeting moiety

-

Streptavidin conjugated to a secondary fluorophore (optional, for signal amplification)

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation:

-

Wash cells grown on coverslips three times with PBS.

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.

-

-

Primary Staining:

-

Dilute the TAMRA-PEG3-biotin conjugated probe in Blocking Buffer to the desired working concentration (e.g., 1-10 µg/mL).

-

Incubate the cells with the diluted probe for 1 hour at room temperature in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Staining (Optional):

-

If using a biotinylated primary that is not fluorescent, incubate with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA (e.g., excitation ~555 nm, emission ~580 nm).

-

Caption: Workflow for cellular imaging using a TAMRA-PEG3-biotin probe.

Conclusion

The PEG3 linker in TAMRA-PEG3-biotin is a critical component that significantly enhances the functionality and reliability of this dual-purpose probe. By improving aqueous solubility, minimizing steric hindrance for efficient biotin-streptavidin binding, and reducing non-specific interactions, the PEG3 linker ensures higher signal-to-noise ratios and more accurate results in a wide range of applications, from affinity capture to cellular imaging. For researchers in drug development and other scientific fields, understanding the role of this seemingly simple spacer is key to leveraging the full potential of this versatile molecular tool.

References

- 1. TAMRA-PEG3-biotin, CAS 2279944-59-9 | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TAMRA Biotin | AxisPharm [axispharm.com]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAMRA-Azide-PEG-Biotin, 1797415-74-7 | BroadPharm [broadpharm.com]

- 8. Biotin-PEG4-Dde-TAMRA-PEG3-Azide | TargetMol [targetmol.com]

- 9. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biotin-Streptavidin Binding Affinity with TAMRA-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotin-streptavidin interaction, with a specific focus on the fluorescently labeled and PEGylated biotin derivative, TAMRA-PEG3-biotin. This document details the remarkable binding affinity of this system, outlines key experimental protocols for its characterization, and presents visual workflows for its application in research and drug development.

Core Concepts: The Biotin-Streptavidin Interaction

The bond between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent interactions in nature.[1] This exceptionally high affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range, forms the basis of numerous applications in biotechnology and molecular biology.[1][2][3] The interaction is highly specific, rapid, and stable across a wide range of pH, temperature, and denaturing conditions.[4][5]

TAMRA-PEG3-biotin is a modified biotin molecule that incorporates a tetramethylrhodamine (TAMRA) fluorophore for detection and a polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to streptavidin.[6] The TAMRA fluorophore allows for sensitive detection and quantification of the binding event through fluorescence-based methods.

Quantitative Data: Binding Affinity of Biotin and its Derivatives to Streptavidin

| Parameter | Value | Technique | Reference |

| Dissociation Constant (Kd) | ~1 x 10-14 M | Various | [2][3] |

| Association Rate Constant (ka) | ~1 x 107 M-1s-1 | Surface Plasmon Resonance | [7] |

| Dissociation Rate Constant (kd) | ~1 x 10-4 s-1 | Surface Plasmon Resonance | [7] |

Table 1: General Kinetic Parameters for the Biotin-Streptavidin Interaction. These values represent the typically cited constants for the interaction between unmodified biotin and streptavidin.

| Parameter | Value Range | Technique | Reference |

| Dissociation Constant (Kd) | 10-13 - 10-15 M | Various | [3] |

| Association Constant (Ka) | 1013 - 1015 M-1 | Various | [8] |

Table 2: Range of Reported Affinity Constants for the Biotin-Streptavidin Interaction. The extremely high affinity makes precise determination challenging and can vary slightly depending on the experimental method and conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biotin-streptavidin interaction. These protocols can be adapted for use with TAMRA-PEG3-biotin.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of TAMRA-PEG3-biotin binding to streptavidin.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Streptavidin-coated sensor chip (SA chip)

-

TAMRA-PEG3-biotin

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 0.1 M glycine-HCl pH 2.5)

Procedure:

-

System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

-

Ligand Immobilization (Streptavidin): Streptavidin is pre-immobilized on the sensor chip.

-

Analyte Injection (TAMRA-PEG3-biotin): Inject a series of concentrations of TAMRA-PEG3-biotin in running buffer over the sensor surface at a constant flow rate.

-

Association Phase: Monitor the increase in the SPR signal (response units, RU) as TAMRA-PEG3-biotin binds to the immobilized streptavidin.

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.

-

Regeneration: Inject the regeneration solution to remove any remaining bound analyte. This step may be harsh and needs to be optimized to maintain the activity of the immobilized streptavidin.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of the TAMRA-PEG3-biotin and streptavidin interaction.

Materials:

-

Isothermal titration calorimeter

-

Streptavidin solution in a suitable buffer (e.g., PBS)

-

TAMRA-PEG3-biotin solution in the same buffer

-

Degassing station

Procedure:

-

Sample Preparation: Prepare precise concentrations of streptavidin and TAMRA-PEG3-biotin in the same buffer batch. Degas both solutions to prevent air bubbles.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Loading the Calorimeter: Load the streptavidin solution into the sample cell and the TAMRA-PEG3-biotin solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the TAMRA-PEG3-biotin solution into the streptavidin solution while stirring.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.[9]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. The TAMRA fluorophore on TAMRA-PEG3-biotin makes it an ideal probe for this assay.

Objective: To determine the binding affinity (Kd) of TAMRA-PEG3-biotin to streptavidin.

Materials:

-

Fluorescence plate reader with polarization filters

-

Black, low-binding microplates

-

TAMRA-PEG3-biotin

-

Streptavidin

-

Assay buffer (e.g., PBS with 0.1% BSA)

Procedure:

-

Reagent Preparation: Prepare a constant concentration of TAMRA-PEG3-biotin and a serial dilution of streptavidin in the assay buffer.

-

Assay Setup: In a microplate, add the TAMRA-PEG3-biotin solution to each well. Then, add the serially diluted streptavidin solutions to the wells. Include control wells with only TAMRA-PEG3-biotin (for minimum polarization) and buffer alone (for background).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the streptavidin concentration. Fit the resulting sigmoidal binding curve to a suitable equation (e.g., one-site binding model) to determine the Kd.[10]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows utilizing TAMRA-PEG3-biotin.

References

- 1. southernbiotech.com [southernbiotech.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - GT [thermofisher.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosensingusa.com [biosensingusa.com]

- 8. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aimspress.com [aimspress.com]

- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAMRA-PEG3-biotin for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG3-biotin, a versatile fluorescent and biotinylated labeling reagent. It is designed to offer researchers, scientists, and drug development professionals the essential technical information and protocols for the effective use of this molecule in labeling primary amines on proteins, peptides, and other biomolecules.

Introduction to TAMRA-PEG3-biotin

TAMRA-PEG3-biotin is a trifunctional molecule that integrates a bright fluorescent dye (TAMRA), a hydrophilic polyethylene glycol (PEG) spacer, and a high-affinity binding tag (biotin).[1] This combination of features makes it an invaluable tool for a wide range of applications in biological research and drug discovery, including fluorescent imaging, affinity capture, and flow cytometry.[1]

The core components of the molecule are:

-

Tetramethylrhodamine (TAMRA): A well-characterized rhodamine-based fluorophore that emits a bright, orange-red fluorescence.[2][3] It exhibits good photostability and its fluorescence is relatively insensitive to pH, making it suitable for a variety of experimental conditions.[2][3][4]

-

Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit PEG linker enhances the water solubility of the molecule and reduces steric hindrance. This flexibility allows for more efficient labeling and subsequent binding of the biotin moiety to avidin or streptavidin.[1]

-

Biotin: A vitamin that forms an exceptionally strong and specific non-covalent bond with avidin and streptavidin.[1][5] This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

Physicochemical Properties and Quantitative Data

Accurate quantitative data is crucial for the successful design and interpretation of experiments. The following tables summarize the key physicochemical and spectral properties of TAMRA-PEG3-biotin and its constituent fluorophore.

| Property | Value | Reference |

| Chemical Formula | C₄₃H₅₄N₆O₉S | [1] |

| Molecular Weight | 831.0 g/mol | [1] |

| CAS Number | 2279944-59-9 | [1] |

| Appearance | Solid (powder) | |

| Solubility | Soluble in DMSO, DMF | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | ~546 - 555 nm | [2][3][6] |

| Emission Maximum (λem) | ~579 - 580 nm | [2][3][6] |

| Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [3][6] |

| Quantum Yield (Φ) | ~0.1 - 0.5 | [3][6] |

| Fluorescence Color | Orange-Red | [2][3] |

Experimental Protocols

This section provides detailed methodologies for labeling primary amines with TAMRA-PEG3-biotin (assuming an NHS ester reactive group), purification of the conjugate, and a protocol for a streptavidin-biotin binding assay.

General Protocol for Labeling Proteins with TAMRA-PEG3-biotin NHS Ester

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine residues and the N-terminus). The optimal conditions may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 50 mM phosphate buffer, pH 7.2-8.0)

-

TAMRA-PEG3-biotin NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[7]

-

Prepare the TAMRA-PEG3-biotin NHS Ester Stock Solution: Immediately before use, dissolve the TAMRA-PEG3-biotin NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the TAMRA-PEG3-biotin NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the protein.[8]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification of the Labeled Protein: Separate the labeled protein from unreacted TAMRA-PEG3-biotin and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.

Protocol for Streptavidin-Biotin Binding Assay

This protocol can be used to confirm the successful biotinylation of your protein.

Materials:

-

Biotinylated protein

-

Streptavidin-coated plates or beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Detection antibody (if applicable)

Procedure:

-

Immobilization of Streptavidin: Use pre-coated streptavidin plates or incubate beads with a streptavidin solution.

-

Blocking: Block the streptavidin-coated surface with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Binding of Biotinylated Protein: Add the purified biotinylated protein to the blocked wells or beads and incubate for 1 hour at room temperature.

-

Washing: Wash the wells or beads several times with wash buffer to remove any unbound protein.

-

Detection: The detection of the bound protein can be achieved through various methods, such as using a primary antibody specific to the protein of interest followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

Visualizations

The following diagrams illustrate the chemical reaction, a typical experimental workflow, and a conceptual signaling pathway application.

Applications in Research and Drug Development

The dual functionality of TAMRA-PEG3-biotin makes it a powerful reagent for a multitude of applications:

-

Fluorescence Microscopy and Imaging: The bright fluorescence of TAMRA allows for the visualization and tracking of labeled biomolecules within cells and tissues.[1]

-

Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.[1]

-

Protein-Protein Interaction Studies: The biotin tag can be used for affinity pull-down assays to isolate and identify binding partners of the labeled protein.

-

Drug Delivery Research: The fluorescent and affinity tags can be used to track the cellular uptake and localization of drug delivery vehicles.[1]

-

High-Throughput Screening: The strong and specific biotin-streptavidin interaction is well-suited for various plate-based assays.

Conclusion

TAMRA-PEG3-biotin is a highly versatile and valuable tool for researchers in life sciences and drug development. Its combination of a bright and photostable fluorophore, a flexible and solubilizing PEG spacer, and a high-affinity biotin tag provides a robust solution for labeling, detecting, and isolating primary amine-containing biomolecules. By understanding its properties and following optimized protocols, researchers can effectively leverage this reagent to advance their scientific investigations.

References

- 1. TAMRA-PEG3-biotin, CAS 2279944-59-9 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lifetein.com [lifetein.com]

- 4. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Trifunctional Advantage: A Technical Guide to the TAMRA-PEG3-Biotin Probe

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug discovery, the ability to simultaneously visualize, capture, and identify biomolecules of interest is paramount. Trifunctional probes have emerged as powerful tools to meet this challenge, offering a streamlined approach to complex experimental workflows. This technical guide delves into the core benefits and applications of a particularly versatile trifunctional probe: TAMRA-PEG3-biotin. By integrating a vibrant fluorophore (TAMRA), a high-affinity tag (biotin), and a flexible spacer (PEG3), this probe empowers researchers to elucidate complex biological processes with enhanced efficiency and precision.

Deciphering the Trifunctional Architecture: Core Components and Their Synergy

The power of the TAMRA-PEG3-biotin probe lies in the synergistic function of its three key components:

-

Tetramethylrhodamine (TAMRA): The Fluorescent Reporter. TAMRA is a well-characterized rhodamine dye that serves as the probe's fluorescent reporter. Its bright orange-red fluorescence, high photostability, and compatibility with standard fluorescence detection platforms make it an ideal choice for a wide range of imaging applications.[1] The TAMRA moiety allows for the direct visualization and quantification of the labeled target molecule in techniques such as fluorescence microscopy and flow cytometry.[2]

-

Biotin: The High-Affinity Capture Tag. Biotin, also known as Vitamin B7, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[2] This interaction, one of the strongest known in nature, forms the basis for highly efficient affinity capture and purification of the labeled molecule and its binding partners.

-

Polyethylene Glycol (PEG3) Linker: The Flexible Spacer. The PEG3 linker is a short, hydrophilic polyethylene glycol chain that physically separates the TAMRA and biotin functionalities. This spacer is crucial for minimizing steric hindrance, thereby ensuring that both the fluorophore and the affinity tag can interact with their respective partners without interfering with each other.[2] The hydrophilic nature of the PEG linker also enhances the water solubility of the probe and the labeled biomolecule.[1]

This trifunctional design allows for a seamless transition from in situ visualization to ex vivo purification and identification, all with a single labeling reagent.

Quantitative Properties of the Core Components

The efficacy of the TAMRA-PEG3-biotin probe is underpinned by the distinct and well-defined properties of its functional ends. The following tables summarize key quantitative data for the TAMRA fluorophore and the biotin-streptavidin interaction.

Table 1: Photophysical Properties of TAMRA

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~580 nm | [1] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5 | [1] |

| Photostability | High | [1] |

Table 2: Biotin-Streptavidin Interaction Kinetics

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | [3] |

| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | [3] |

| Binding Specificity | Very High | [2] |

Visualizing Experimental Workflows

The versatility of the TAMRA-PEG3-biotin probe lends itself to a variety of experimental designs. The following diagrams, rendered in DOT language, illustrate key workflows where this trifunctional probe can be applied.

References

An In-depth Technical Guide to TAMRA-PEG3-biotin: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional molecule, TAMRA-PEG3-biotin, detailing its molecular characteristics, applications in research and drug development, and standardized protocols for its use in key experimental assays. This molecule integrates a fluorescent dye (TAMRA), a flexible spacer (PEG3), and a high-affinity tag (biotin), making it a versatile tool for biochemical and cellular analysis.

Core Molecular and Physical Properties

TAMRA-PEG3-biotin is a chemical probe with a well-defined molecular structure that lends itself to a variety of applications. Its key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 831.00 g/mol | [1][2][3] |

| Chemical Formula | C43H54N6O9S | [1][2][3] |

| Exact Mass | 830.3700 u | [1] |

| Purity | ≥95% | [2][3][4] |

Key Structural Components and Functionality

The utility of TAMRA-PEG3-biotin stems from its three distinct functional moieties:

-

Tetramethylrhodamine (TAMRA): A bright, orange-red fluorescent dye that allows for sensitive detection in imaging and plate-based assays.[2]

-

Polyethylene Glycol (PEG3) Linker: A short, hydrophilic three-unit polyethylene glycol spacer that enhances aqueous solubility, reduces steric hindrance, and provides flexibility, which can improve the accessibility of the terminal biotin group.[2]

-

Biotin: A vitamin that exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is widely exploited for affinity capture, purification, and detection applications.[2]

Applications in Research and Development

The unique combination of a fluorophore and an affinity tag makes TAMRA-PEG3-biotin suitable for a range of applications:

-

Fluorescent Imaging: The TAMRA component enables the visualization of biotinylated molecules in cells and tissues via fluorescence microscopy and flow cytometry.[1]

-

Affinity Capture and Pulldown Assays: The biotin moiety allows for the immobilization and purification of target molecules on streptavidin-coated surfaces, such as magnetic beads or plates, to study protein-protein interactions.[1]

-

Western Blotting: It can be used as a fluorescent probe to detect biotinylated proteins directly on a membrane or in conjunction with streptavidin-conjugated enzymes for signal amplification.

-

PROTAC Development: As a PEG-based linker, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing TAMRA-PEG3-biotin.

Affinity Pulldown Assay to Identify Protein Interactions

This protocol describes the use of TAMRA-PEG3-biotin to label a protein of interest and subsequently capture its interaction partners from a cell lysate.

Materials:

-

TAMRA-PEG3-biotin

-

Streptavidin-coated magnetic beads

-

Cell lysate containing the protein of interest

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high concentration biotin solution or SDS-PAGE loading buffer)

-

Magnetic separation rack

Procedure:

-

Biotinylation of Bait Protein: Conjugate TAMRA-PEG3-biotin to your purified protein of interest according to standard amine-reactive or other relevant conjugation chemistry. Remove any unconjugated TAMRA-PEG3-biotin via dialysis or size-exclusion chromatography.

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired volume to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

-

Bead Equilibration: Wash the beads three times with the binding/wash buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack to pellet, and discard the supernatant.[5]

-

Binding of Biotinylated Protein: Add the biotinylated protein to the equilibrated beads and incubate with gentle rotation for at least 30 minutes at room temperature or 4°C.[5]

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with binding/wash buffer to remove any non-specifically bound proteins.

-

Incubation with Cell Lysate: Resuspend the beads with the bound biotinylated protein in the cell lysate and incubate with gentle rotation for 1-2 hours at 4°C to allow for the capture of interacting proteins.

-

Final Washes: Pellet the beads and discard the lysate. Wash the beads five times with binding/wash buffer to remove non-interacting proteins.

-

Elution: Elute the captured protein complexes from the beads using the elution buffer. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of a biotinylated protein on a Western blot membrane using the fluorescent properties of TAMRA or by employing a streptavidin-HRP conjugate.

Materials:

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate (if not using direct fluorescence)

-

Chemiluminescent substrate (if using Streptavidin-HRP)

-

Fluorescence imaging system

Procedure:

-

Protein Transfer: Perform SDS-PAGE on your protein samples and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[6]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.[6]

-

Primary Antibody/Probe Incubation:

-

For Direct Fluorescent Detection: If the target protein is directly labeled with TAMRA-PEG3-biotin, you can proceed directly to the imaging step after washing.

-

For Indirect Detection: If using a biotinylated primary antibody followed by TAMRA-PEG3-streptavidin, incubate the membrane with the biotinylated primary antibody (diluted in blocking buffer) overnight at 4°C.[6] The next day, wash the membrane three times with TBST and then incubate with TAMRA-PEG3-streptavidin for 1 hour at room temperature.

-

For Enzymatic Detection: Incubate with a Streptavidin-HRP conjugate (e.g., 1:1000 to 1:3000 dilution in blocking buffer) for 1 hour at room temperature.[6]

-

-

Final Washes: Wash the membrane three times for 5 minutes each with TBST to remove any unbound probe or conjugate.[6]

-

Detection:

-

Fluorescence: Image the membrane using a fluorescence scanner with appropriate excitation and emission filters for TAMRA.

-

Chemiluminescence: Incubate the membrane with a chemiluminescent substrate and detect the signal using a CCD camera or X-ray film.[7]

-

Conceptual Role in PROTAC-Mediated Protein Degradation

TAMRA-PEG3-biotin serves as a fluorescently traceable building block for the synthesis of PROTACs. In this context, the linker connects a ligand that binds to the target protein and another ligand that binds to an E3 ubiquitin ligase. The TAMRA and biotin functionalities can be used to track the PROTACS in cells and to purify them, respectively.

References

- 1. TAMRA-PEG3-biotin, CAS 2279944-59-9 | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. TAMRA-PEG3-biotin, 2279944-59-9 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. neb.com [neb.com]

- 6. CST | Cell Signaling Technology [cellsignal.com]

- 7. fortislife.com [fortislife.com]

In-Depth Technical Guide: Storage and Handling of TAMRA-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for TAMRA-PEG3-biotin, a versatile trivalent molecule incorporating a TAMRA fluorophore, a PEG3 linker, and a biotin moiety. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes in applications ranging from fluorescent imaging to affinity capture assays.

Core Concepts and Compound Structure

TAMRA-PEG3-biotin is a powerful tool in life sciences research, enabling dual functionality for fluorescent detection and biotin-streptavidin-based affinity purification. The Tetramethylrhodamine (TAMRA) component provides a bright, photostable orange-red fluorescence, while the biotin group offers high-affinity binding to avidin and streptavidin. The polyethylene glycol (PEG3) spacer enhances aqueous solubility and reduces steric hindrance, facilitating efficient interaction of the terminal groups with their respective binding partners.

Quantitative Data Summary

Proper storage is paramount to preserving the functionality of TAMRA-PEG3-biotin. The following table summarizes the key quantitative parameters for storage and stability.

| Parameter | Recommended Condition | Notes |

| Long-Term Storage (Solid) | -20°C | Protect from light and moisture. Can be stored for over two years under these conditions.[1] |

| Short-Term Storage (Solid) | 0 - 4°C | For periods of days to weeks, keep dry and protected from light.[1] |

| Shipping Condition | Ambient Temperature | The compound is stable for several weeks during shipping.[1] |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Based on data for 5-TAMRA.[2] |

| Recommended Solvents | Anhydrous DMSO, DMF | Use of anhydrous solvents is crucial to preserve the fluorescence and biotin activity.[3] |

| pH Sensitivity | pH-dependent fluorescence; optimal in neutral to slightly acidic environments | Buffer selection is a key consideration in experimental design to ensure optimal fluorescence. |

Experimental Protocols